molecular formula C9H13N B14893901 Bicyclo[3.2.1]octane-3-carbonitrile

Bicyclo[3.2.1]octane-3-carbonitrile

Cat. No.: B14893901
M. Wt: 135.21 g/mol
InChI Key: KGCPKRBEDIZLFI-UHFFFAOYSA-N
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Description

Bicyclo[321]octane-3-carbonitrile is a chemical compound characterized by its unique bicyclic structure This compound is part of the bicyclo[321]octane family, which is known for its rigid and strained ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.1]octane-3-carbonitrile can be achieved through several methods. One common approach involves the double Michael addition of carbon nucleophiles to cyclic dienones . This reaction proceeds with high yields and allows for the control of stereochemistry at the bridged centers. Another method involves the intramolecular 1,3-dipolar nitrone cycloaddition reaction, which provides a regio- and diastereoselective strategy for constructing complex bicyclo[3.2.1]octane scaffolds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.1]octane-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are frequently employed.

Major Products Formed

    Oxidation: Amides and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo[3.2.1]octane-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[3.2.1]octane-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The rigid bicyclic structure also plays a role in determining the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane: Another bicyclic compound with a similar structure but different ring size.

    Bicyclo[3.2.1]octane-3-one: A closely related compound with a ketone group instead of a nitrile group.

Uniqueness

Bicyclo[32Its rigid bicyclic structure also sets it apart from other compounds, making it a valuable scaffold in synthetic chemistry and drug design .

Properties

IUPAC Name

bicyclo[3.2.1]octane-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c10-6-9-4-7-1-2-8(3-7)5-9/h7-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCPKRBEDIZLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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